molecular formula C11H10F3N B15087826 (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine

(2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine

Cat. No.: B15087826
M. Wt: 213.20 g/mol
InChI Key: RBGCJANUIILTGQ-UHFFFAOYSA-N
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Description

(2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-ynyl-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine can be achieved through several methods. One common approach involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with ethanol and concentrated hydrochloric acid under reflux conditions for 24 hours . The reaction mixture is then concentrated, diluted with water, basified with sodium hydroxide, and extracted with ether to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate the function of target proteins and pathways .

Comparison with Similar Compounds

Uniqueness: (2-Methyl-3-trifluoromethyl-phenyl)-prop-2-ynyl-amine is unique due to its prop-2-ynyl-amine group, which imparts distinct reactivity and potential for forming diverse chemical derivatives

Properties

Molecular Formula

C11H10F3N

Molecular Weight

213.20 g/mol

IUPAC Name

2-methyl-N-prop-2-ynyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C11H10F3N/c1-3-7-15-10-6-4-5-9(8(10)2)11(12,13)14/h1,4-6,15H,7H2,2H3

InChI Key

RBGCJANUIILTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NCC#C)C(F)(F)F

Origin of Product

United States

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